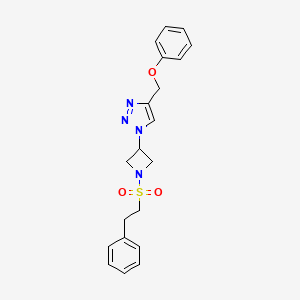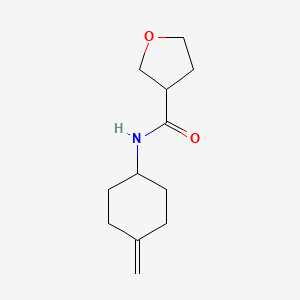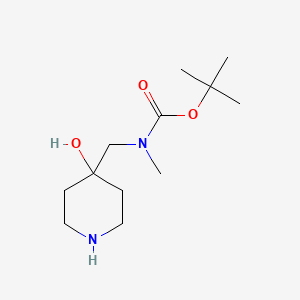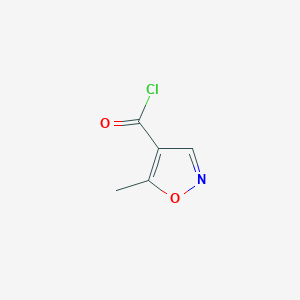
1-(1-(phenethylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(phenethylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a triazole-based molecule that has shown promising results in various biological assays.
作用機序
The mechanism of action of 1-(1-(phenethylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is not fully understood. However, it is believed that this compound acts by inhibiting various enzymes and proteins involved in biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in various biological systems. Additionally, this compound has been shown to have antimicrobial properties, where it can inhibit the growth of various microorganisms.
実験室実験の利点と制限
One of the advantages of using 1-(1-(phenethylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole in lab experiments is its unique chemical structure, which allows it to interact with various enzymes and proteins involved in biological processes. Additionally, this compound has been shown to have low toxicity and high solubility in various biological systems. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
将来の方向性
There are various future directions for the study of 1-(1-(phenethylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole. One potential direction is the further study of its anti-cancer properties, where it may be used as a potential treatment for various types of cancer. Another potential direction is the study of its anti-inflammatory properties, where it may be used as a potential treatment for various inflammatory diseases. Additionally, further studies may be conducted to explore its potential applications in antimicrobial therapy and other biological processes.
合成法
The synthesis of 1-(1-(phenethylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole involves a multistep process. The first step involves the synthesis of the sulfonyl azide intermediate, which is then reacted with an alkyne to form the triazole ring. The final step involves the addition of a phenoxymethyl group to the triazole ring. The synthesis method has been optimized to produce high yields of the final product.
科学的研究の応用
1-(1-(phenethylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole has shown potential applications in various scientific research areas. This compound has been studied for its anti-cancer properties, where it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties, where it has shown potential in reducing inflammation in various biological systems. Additionally, this compound has been studied for its antimicrobial properties, where it has shown potential in inhibiting the growth of various microorganisms.
特性
IUPAC Name |
4-(phenoxymethyl)-1-[1-(2-phenylethylsulfonyl)azetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c25-28(26,12-11-17-7-3-1-4-8-17)23-14-19(15-23)24-13-18(21-22-24)16-27-20-9-5-2-6-10-20/h1-10,13,19H,11-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVKQXCHORRIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020844.png)
![Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B3020846.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B3020847.png)






![1-(2-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B3020861.png)

![3-Oxa-6-azatricyclo[6.1.1.0^{1,6}]decane-4-carboxylic acid hydrochloride](/img/structure/B3020865.png)
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B3020866.png)
